molecular formula C12H18N2O2S B1580731 3-Pentanone p-Toluenesulfonylhydrazone CAS No. 28495-72-9

3-Pentanone p-Toluenesulfonylhydrazone

Cat. No. B1580731
CAS RN: 28495-72-9
M. Wt: 254.35 g/mol
InChI Key: GUEMDXLIHCONOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pentanone p-Toluenesulfonylhydrazone (3PTSH) is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a tool for studying the structure and function of proteins. 3PTSH is also used in drug development and other laboratory experiments.

Scientific Research Applications

  • Organic Synthesis and Catalysis : The application of 3-Pentanone derivatives in the field of organic synthesis is well-documented. A study by Quindt et al. (1999) discusses the formation of bulky peralkylated cyclopentadienes through a condensation reaction involving pentanone-3, which is related to the chemistry of 3-Pentanone p-Toluenesulfonylhydrazone. This process, involving p-toluenesulfonic acid, underscores the utility of 3-Pentanone derivatives in synthesizing complex organic molecules (Quindt et al., 1999).

  • Energy and Fuel Applications : The use of 3-Pentanone in energy-related applications is highlighted by Argüelles-Vivas et al. (2020), who demonstrated its effectiveness in enhancing water imbibition in core flooding of fractured carbonate cores for improved oil recovery. This study indicates that 3-Pentanone, due to its unique properties, can significantly influence the efficiency of oil recovery processes (Argüelles-Vivas et al., 2020).

  • Environmental Monitoring and Analysis : Research by Frieden et al. (2002) utilized laser-induced fluorescence of toluene and 3-pentanone to determine local absolute oxygen and residual gas concentrations within an engine. This application is crucial for optimizing combustion processes and reducing emissions, showcasing the versatility of 3-Pentanone derivatives in environmental monitoring (Frieden et al., 2002).

  • Chemical Kinetics and Mechanism Studies : Lam et al. (2012) conducted high-temperature pyrolysis and oxidation studies on 3-pentanone, providing valuable data on the decomposition kinetics and reaction mechanisms of ketones under extreme conditions. Such research is vital for understanding the behavior of ketones in various industrial and environmental processes (Lam et al., 2012).

  • Material Science and Engineering : The development of novel materials often involves the use of 3-Pentanone derivatives. For instance, research on solvent- and vapor-induced isomerization involving [CuI(4-pic)]4 and [CuI(4-pic)]∞ demonstrated the potential of these compounds in creating materials with unique luminescent properties. This study provides insights into the structural basis for luminescence vapochromism, a phenomenon of considerable interest in the field of material science (Cariati et al., 2000).

properties

IUPAC Name

4-methyl-N-(pentan-3-ylideneamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-4-11(5-2)13-14-17(15,16)12-8-6-10(3)7-9-12/h6-9,14H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEMDXLIHCONOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNS(=O)(=O)C1=CC=C(C=C1)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298923
Record name 3-Pentanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentanone p-Toluenesulfonylhydrazone

CAS RN

28495-72-9
Record name 28495-72-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pentanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentanone p-Toluenesulfonylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Pentanone p-Toluenesulfonylhydrazone
Reactant of Route 2
Reactant of Route 2
3-Pentanone p-Toluenesulfonylhydrazone
Reactant of Route 3
3-Pentanone p-Toluenesulfonylhydrazone
Reactant of Route 4
3-Pentanone p-Toluenesulfonylhydrazone
Reactant of Route 5
Reactant of Route 5
3-Pentanone p-Toluenesulfonylhydrazone
Reactant of Route 6
Reactant of Route 6
3-Pentanone p-Toluenesulfonylhydrazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.